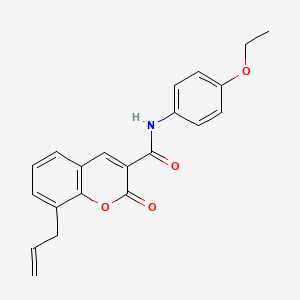

8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with an allyl group at the 8-position and a 4-ethoxyphenyl carboxamide moiety at the 3-position.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-3-6-14-7-5-8-15-13-18(21(24)26-19(14)15)20(23)22-16-9-11-17(12-10-16)25-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUHFLDAWIFKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is . The structural features include:

- Chromene Core : A fused benzopyran structure that is characteristic of many bioactive compounds.

- Allyl Group : Contributes to the compound's reactivity and potential interaction with biological targets.

- Ethoxyphenyl Substituent : Enhances lipophilicity and may influence binding affinity to target proteins.

Antioxidant Activity

Research indicates that compounds similar to 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antioxidant properties. For instance, derivatives containing the chromene structure have shown potent free radical scavenging activity, as demonstrated in studies measuring DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging capabilities.

| Compound | DPPH IC50 (µM) |

|---|---|

| 8-Allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | TBD |

| Other Chromene Derivative | 10 - 50 |

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The mechanism appears to involve tubulin destabilization, leading to cell cycle arrest in the G2/M phase.

Case Study: MCF-7 Cell Line

A recent study reported that derivatives of chromene exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, indicating strong anticancer potential.

Enzyme Inhibition

8-Allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Compounds with similar structures have shown selective inhibition of MAO-A and MAO-B, which are relevant for treating neurological disorders such as depression and Parkinson's disease.

The biological activities of 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.

- Tubulin Interaction : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, inhibiting polymerization.

- Enzyme Binding : Docking studies suggest strong interactions with active sites of MAO enzymes, indicating potential for selective inhibition.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts solubility, melting point, and crystalline stability. Key comparisons include:

Table 1: Substituent-Driven Properties

*Inferred from substituent polarity: Ethoxy and methoxy groups enhance solubility in polar solvents compared to nitro/fluoro groups.

Spectral Characteristics (NMR and MS)

The ¹H-NMR profiles of coumarin derivatives show distinct shifts in aliphatic (δ1.2–1.3) and aromatic (δ6.1–8.0) regions, as seen in flavonoid-type analogs . For the target compound:

- Allyl group : Expected doublet/triplet signals near δ5.0–6.0 for allylic protons.

- Ethoxy group : A triplet at δ1.3–1.5 (CH₃) and quartet at δ3.9–4.1 (OCH₂) .

In contrast, analogs like 8-allyl-N-(4-fluorophenyl)-... would exhibit deshielded aromatic protons (δ7.5–8.0) due to the electronegative fluorine .

Table 2: Comparative NMR Shifts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.